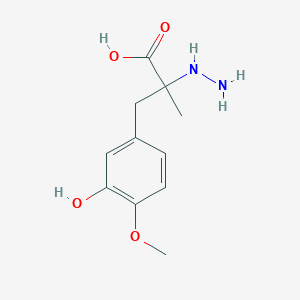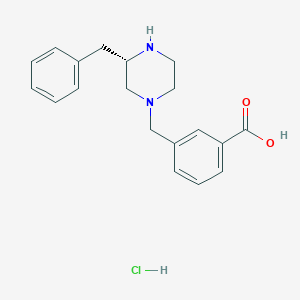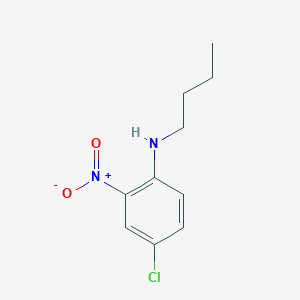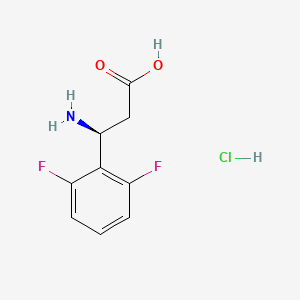
(5-Iodothiophen-3-yl)dimethylphosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Iodothiophen-3-yl)dimethylphosphine oxide is a chemical compound that features a thiophene ring substituted with an iodine atom at the 5-position and a dimethylphosphine oxide group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Iodothiophen-3-yl)dimethylphosphine oxide typically involves the iodination of a thiophene derivative followed by the introduction of the dimethylphosphine oxide group. One common method includes the use of iodine and a suitable oxidizing agent to achieve the iodination of thiophene. The subsequent step involves the reaction of the iodinated thiophene with dimethylphosphine oxide under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination and phosphine oxide introduction processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Iodothiophen-3-yl)dimethylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
Wissenschaftliche Forschungsanwendungen
(5-Iodothiophen-3-yl)dimethylphosphine oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be employed in the study of biological systems, particularly in the development of probes and sensors.
Wirkmechanismus
The mechanism by which (5-Iodothiophen-3-yl)dimethylphosphine oxide exerts its effects involves interactions with molecular targets and pathways specific to its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The phosphine oxide group can participate in coordination chemistry, forming complexes with metal ions that influence various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene derivatives: Compounds like 2-iodothiophene and 3-iodothiophene share structural similarities but differ in the position of the iodine atom.
Phosphine oxides: Dimethylphosphine oxide and other substituted phosphine oxides are related compounds with varying substituents on the phosphine oxide group.
Uniqueness
(5-Iodothiophen-3-yl)dimethylphosphine oxide is unique due to the combination of the iodothiophene and dimethylphosphine oxide moieties. This dual functionality imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds .
Eigenschaften
Molekularformel |
C6H8IOPS |
|---|---|
Molekulargewicht |
286.07 g/mol |
IUPAC-Name |
4-dimethylphosphoryl-2-iodothiophene |
InChI |
InChI=1S/C6H8IOPS/c1-9(2,8)5-3-6(7)10-4-5/h3-4H,1-2H3 |
InChI-Schlüssel |
JHORQXSRRUGBGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(C)C1=CSC(=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine](/img/structure/B13651292.png)
